5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group and an ethoxyphenyl group attached to a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.
Substitution: The biphenyl and ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their antibacterial and CDK inhibitory activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a similar structure, known for their potential therapeutic applications.
Uniqueness
5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and potential antimicrobial activities make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C26H20N2O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H20N2O2S/c1-2-30-22-14-12-21(13-15-22)28-17-27-25-24(26(28)29)23(16-31-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-17H,2H2,1H3 |
InChI Key |
PBBRWQGLADUYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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